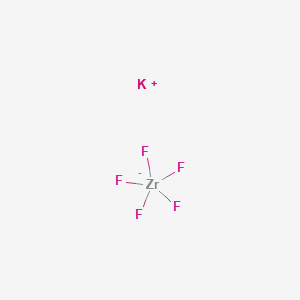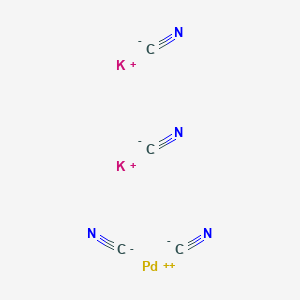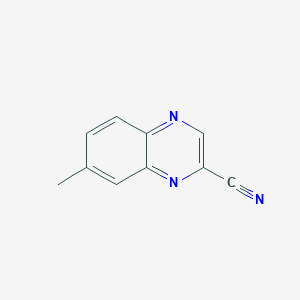![molecular formula C16H17NO5S B081260 (2S)-2-amino-3-[4-(4-methylphenyl)sulfonyloxyphenyl]propanoic acid CAS No. 13504-89-7](/img/structure/B81260.png)
(2S)-2-amino-3-[4-(4-methylphenyl)sulfonyloxyphenyl]propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S)-2-amino-3-[4-(4-methylphenyl)sulfonyloxyphenyl]propanoic acid, also known as MSOP, is a chemical compound that has been widely used in scientific research. It is an antagonist of the metabotropic glutamate receptor 5 (mGluR5), which is a type of G protein-coupled receptor that is involved in various physiological processes, including learning and memory, anxiety, and pain perception. MSOP has been found to have potential therapeutic applications in various neurological and psychiatric disorders, such as Alzheimer's disease, Parkinson's disease, schizophrenia, and depression.
作用机制
(2S)-2-amino-3-[4-(4-methylphenyl)sulfonyloxyphenyl]propanoic acid acts as a competitive antagonist of mGluR5, which means that it binds to the receptor and prevents the binding of its natural ligands, such as glutamate. By blocking the activation of mGluR5, (2S)-2-amino-3-[4-(4-methylphenyl)sulfonyloxyphenyl]propanoic acid can modulate various downstream signaling pathways that are involved in synaptic plasticity, neuronal excitability, and inflammation.
生化和生理效应
The biochemical and physiological effects of (2S)-2-amino-3-[4-(4-methylphenyl)sulfonyloxyphenyl]propanoic acid depend on the specific experimental conditions and the target tissues or organs. In general, (2S)-2-amino-3-[4-(4-methylphenyl)sulfonyloxyphenyl]propanoic acid has been found to reduce the activity of mGluR5 in the brain, which can lead to decreased neuronal excitability, decreased synaptic plasticity, and decreased inflammation. (2S)-2-amino-3-[4-(4-methylphenyl)sulfonyloxyphenyl]propanoic acid has also been shown to have analgesic effects in animal models of chronic pain, possibly by reducing the release of glutamate and other excitatory neurotransmitters in the spinal cord.
实验室实验的优点和局限性
One advantage of using (2S)-2-amino-3-[4-(4-methylphenyl)sulfonyloxyphenyl]propanoic acid in lab experiments is its high selectivity and potency for mGluR5. (2S)-2-amino-3-[4-(4-methylphenyl)sulfonyloxyphenyl]propanoic acid has been found to have minimal effects on other glutamate receptors, such as NMDA receptors and AMPA receptors, which can reduce the risk of off-target effects. However, one limitation of using (2S)-2-amino-3-[4-(4-methylphenyl)sulfonyloxyphenyl]propanoic acid is its relatively short half-life and poor bioavailability, which can limit its effectiveness in vivo. Moreover, (2S)-2-amino-3-[4-(4-methylphenyl)sulfonyloxyphenyl]propanoic acid may have different effects in different brain regions or cell types, which can complicate the interpretation of experimental results.
未来方向
There are several future directions for the research on (2S)-2-amino-3-[4-(4-methylphenyl)sulfonyloxyphenyl]propanoic acid and its potential therapeutic applications. One direction is to further investigate the molecular mechanisms underlying the effects of (2S)-2-amino-3-[4-(4-methylphenyl)sulfonyloxyphenyl]propanoic acid on synaptic plasticity and memory formation, and to identify the downstream signaling pathways that are modulated by mGluR5. Another direction is to explore the potential of (2S)-2-amino-3-[4-(4-methylphenyl)sulfonyloxyphenyl]propanoic acid as a treatment for various neurological and psychiatric disorders, such as Alzheimer's disease, Parkinson's disease, schizophrenia, and depression. This may involve the development of more potent and selective mGluR5 antagonists, or the use of (2S)-2-amino-3-[4-(4-methylphenyl)sulfonyloxyphenyl]propanoic acid in combination with other drugs or therapies. Finally, future research may also focus on the optimization of the synthesis and formulation of (2S)-2-amino-3-[4-(4-methylphenyl)sulfonyloxyphenyl]propanoic acid, in order to improve its pharmacokinetic properties and increase its efficacy in vivo.
合成方法
The synthesis of (2S)-2-amino-3-[4-(4-methylphenyl)sulfonyloxyphenyl]propanoic acid involves the reaction of 4-methylbenzenesulfonyl chloride with 3-(4-hydroxyphenyl)alanine methyl ester hydrochloride in the presence of triethylamine and N,N-dimethylformamide. The resulting product is then treated with ammonia to obtain (2S)-2-amino-3-[4-(4-methylphenyl)sulfonyloxyphenyl]propanoic acid as a white powder. The purity of (2S)-2-amino-3-[4-(4-methylphenyl)sulfonyloxyphenyl]propanoic acid can be further improved by recrystallization from ethanol or ethyl acetate.
科学研究应用
(2S)-2-amino-3-[4-(4-methylphenyl)sulfonyloxyphenyl]propanoic acid has been extensively used in scientific research to investigate the role of mGluR5 in various physiological and pathological conditions. For example, studies have shown that (2S)-2-amino-3-[4-(4-methylphenyl)sulfonyloxyphenyl]propanoic acid can block the effects of mGluR5 activation on synaptic plasticity and memory formation in the hippocampus, which is a brain region that is critical for learning and memory. (2S)-2-amino-3-[4-(4-methylphenyl)sulfonyloxyphenyl]propanoic acid has also been found to have analgesic effects in animal models of chronic pain, possibly by inhibiting the activation of mGluR5 in the spinal cord.
属性
CAS 编号 |
13504-89-7 |
|---|---|
产品名称 |
(2S)-2-amino-3-[4-(4-methylphenyl)sulfonyloxyphenyl]propanoic acid |
分子式 |
C16H17NO5S |
分子量 |
335.4 g/mol |
IUPAC 名称 |
(2S)-2-amino-3-[4-(4-methylphenyl)sulfonyloxyphenyl]propanoic acid |
InChI |
InChI=1S/C16H17NO5S/c1-11-2-8-14(9-3-11)23(20,21)22-13-6-4-12(5-7-13)10-15(17)16(18)19/h2-9,15H,10,17H2,1H3,(H,18,19)/t15-/m0/s1 |
InChI 键 |
ATXDONQDDITMNX-HNNXBMFYSA-N |
手性 SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)C[C@@H](C(=O)O)N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)CC(C(=O)O)N |
规范 SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)CC(C(=O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(1S,2S,5R,6S)-2-Methoxy-3,7-dioxabicyclo[4.1.0]heptan-5-ol](/img/structure/B81177.png)
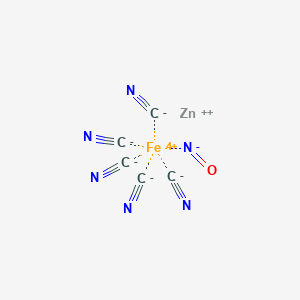
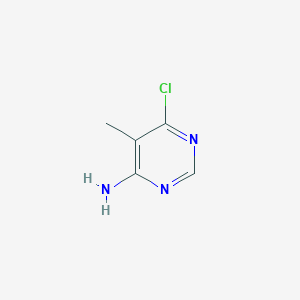

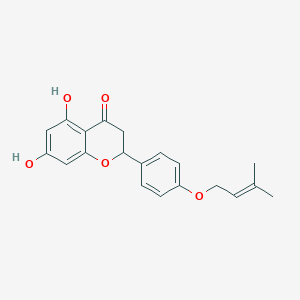
![5-Phenyl-3H-[1,2,3]triazole-4-carbonitrile](/img/structure/B81186.png)
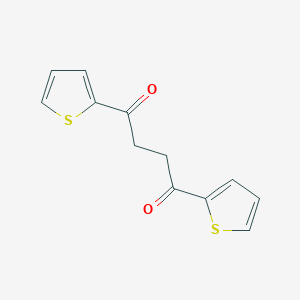
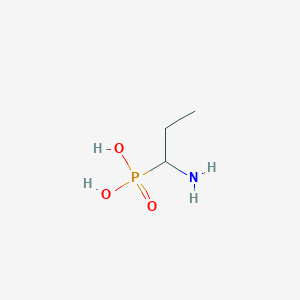
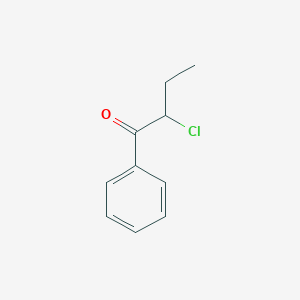

![3-[(6-Methoxy-2-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl)methyl]-4-methylhexan-1-ol](/img/structure/B81197.png)
